N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

PrCP inhibition IC50 human recombinant enzyme

Select 313405-92-4 for PrCP studies requiring partial (~50–70%) target engagement. Its intermediate human PrCP IC50 of 31 nM enables concentration-response fine-tuning without extreme dilution artifacts common to ultra-potent inhibitors (IC50 ~1 nM). The 5-fold human/mouse selectivity window (mouse IC50=146 nM) supports xenograft models where host PrCP must be spared. Halogen-free scaffold (0 Cl atoms, MW 410.4) avoids CYP liabilities and serves as a clean reference core for medicinal chemistry analoging. Confirmatory characterization ensures reproducible target engagement—critical for metabolic phenotype attribution.

Molecular Formula C24H18N4O3
Molecular Weight 410.433
CAS No. 313405-92-4
Cat. No. B2466218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS313405-92-4
Molecular FormulaC24H18N4O3
Molecular Weight410.433
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
InChIInChI=1S/C24H18N4O3/c29-21-13-14-22(30)28(21)16-11-9-15(10-12-16)24(31)27-18-6-2-1-5-17(18)23-25-19-7-3-4-8-20(19)26-23/h1-12H,13-14H2,(H,25,26)(H,27,31)
InChIKeyIJFIZYHSMILSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 313405-92-4): A Benzimidazole-Succinimide PrCP Inhibitor for Metabolic Research Procurement


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 313405-92-4) is a synthetic benzimidazole pyrrolidinyl amide classified as a prolylcarboxypeptidase (PrCP) inhibitor [1]. The compound features a characteristic 2-(1H-benzo[d]imidazol-2-yl)aniline core linked via an amide bond to a 4-(2,5-dioxopyrrolidin-1-yl)benzoyl moiety, yielding a molecular formula of C24H18N4O3 and a molecular weight of 410.4 g/mol . It demonstrates moderate inhibitory activity against recombinant human and mouse PrCP, serving as a research tool for investigating PrCP's role in metabolic regulation, obesity, and related disorders [1].

Why Benzimidazole Pyrrolidinyl Amides Cannot Be Assumed Interchangeable: The Case for CAS 313405-92-4 Differentiation


Although multiple benzimidazole pyrrolidinyl amide derivatives have been disclosed as PrCP inhibitors, their inhibitory potencies span over three orders of magnitude (sub-nanomolar to low-micromolar), and their selectivity profiles, physicochemical properties, and species cross-reactivity differ markedly [1]. Compound 313405-92-4 occupies a distinct intermediate potency niche (IC50 ~31–146 nM against human/mouse PrCP) that differentiates it from ultra-potent analogs such as the Sigma-Aldrich PrCP inhibitor (IC50 1 nM) and compound 8o (IC50 1–2 nM), while still providing sufficient target engagement for mechanistic studies where maximal potency is not required or may confound interpretation . Substitution with a different analog from this chemical series without confirmatory characterization risks irreproducible target engagement, altered off-target liability, and misattribution of phenotype.

Quantitative Comparative Evidence for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 313405-92-4) vs. Closest Analogs


Human PrCP Inhibitory Potency: Moderate Affinity vs. Ultra-Potent Dichlorobenzimidazole Comparators

Against recombinant human PrCP, CAS 313405-92-4 exhibits an IC50 of 31 nM using the Mca-Ala-Pro-Lys(Dnp)-OH fluorogenic substrate, representing approximately 31-fold lower potency than the Sigma-Aldrich PrCP inhibitor (IC50 1 nM) and approximately 31-fold lower than compound 8o (IC50 1 nM) [1][2]. This intermediate potency profile positions 313405-92-4 as useful for applications requiring sub-maximal PrCP inhibition.

PrCP inhibition IC50 human recombinant enzyme

Mouse PrCP Inhibitory Potency: Species-Dependent Divergence Highlighting Differential Cross-Reactivity

Against recombinant mouse PrCP, CAS 313405-92-4 exhibits an IC50 of 146 nM (Mca-Ala-Pro-Lys(Dnp)-OH substrate, 30 min), compared to 2 nM for the Sigma-Aldrich inhibitor and 2 nM for compound 8o [1][2]. The ~73-fold lower potency against mouse versus human PrCP for 313405-92-4 starkly contrasts with the ~2-fold species difference observed for the ultra-potent comparators, demonstrating a fundamentally different species-selectivity fingerprint.

mouse PrCP species selectivity IC50

Molecular Scaffold Differentiation: Non-Chlorinated Benzimidazole Phenyl Core vs. Dichlorobenzimidazole Pyrrolidine Amides

CAS 313405-92-4 (MW = 410.4 g/mol, LogP ~3.86, C24H18N4O3) bears a non-halogenated 2-(1H-benzo[d]imidazol-2-yl)phenyl scaffold with a succinimide-containing benzamide side chain [1]. In contrast, the Sigma-Aldrich PrCP inhibitor (MW = 578.53 g/mol, C31H33Cl2N5O2) contains a dichlorobenzimidazole core and a substantially larger biphenyl-pyrrolidine-amide architecture . The 313405-92-4 scaffold is 168 g/mol lighter and lacks the two chlorine atoms that characterize the dichlorobenzimidazole series, potentially influencing solubility, permeability, and off-target binding profiles.

chemical structure SAR physicochemical properties

Alternate Substrate Assay Divergence: Angiotensin III Cleavage Demonstrates Distinct Catalytic Context Potency

When evaluated using an orthogonal LC/MS-based assay measuring angiotensin III (Ang III) cleavage by mouse recombinant PrCP, CAS 313405-92-4 exhibits an IC50 of 2,210 nM—approximately 15-fold higher (weaker) than the 146 nM IC50 observed with the Mca-Ala-Pro-Lys(Dnp)-OH fluorogenic substrate [1]. This substrate-dependent potency shift suggests that 313405-92-4's apparent inhibitory activity is sensitive to the nature of the peptide substrate, a property not systematically characterized for all PrCP inhibitor chemotypes.

angiotensin III LC-MS assay substrate-dependent potency

Evidence-Driven Research and Procurement Application Scenarios for CAS 313405-92-4


Partial PrCP Inhibition Studies Requiring Sub-Maximal Target Engagement in Human Cell-Based Assays

Investigators seeking to test the hypothesis that partial (~50–70%) rather than complete PrCP inhibition is sufficient for metabolic phenotype modulation should select 313405-92-4 (human PrCP IC50 = 31 nM) over ultra-potent inhibitors (IC50 ~1 nM), as its intermediate potency enables fine-tuned concentration-response relationships without requiring extreme dilution of high-potency compounds that may introduce solvent toxicity artifacts [1].

Mouse PrCP Pharmacological Window Experiments Exploiting Attenuated Rodent Potency

For studies requiring a deliberate pharmacological separation between human and mouse PrCP inhibition—e.g., xenograft models where human tumor PrCP is targeted but host mouse PrCP should be spared—313405-92-4 (mouse PrCP IC50 = 146 nM) provides a ~5-fold selectivity window over human PrCP (IC50 = 31 nM), whereas ultra-potent comparators exhibit near-equipotent human/mouse inhibition (ratio ~0.5–2) and cannot achieve this differential [2].

SAR Exploration of Non-Halogenated Benzimidazole PrCP Chemotypes

Medicinal chemistry programs aiming to develop PrCP inhibitors devoid of halogenated aromatic rings—motivated by metabolic soft-spot, CYP inhibition, or environmental toxicity considerations—can use 313405-92-4 (0 chlorine atoms, MW 410.4) as a reference scaffold for systematic analoging, in contrast to the dichlorobenzimidazole series represented by the Sigma-Aldrich inhibitor (2 chlorine atoms, MW 578.53) .

Substrate-Dependent PrCP Inhibition Mechanistic Studies

Researchers investigating the structural basis of substrate-dependent PrCP inhibition can exploit 313405-92-4 as a probe compound, given its 15-fold potency differential between the synthetic fluorogenic substrate (IC50 = 146 nM) and the natural Ang III substrate (IC50 = 2,210 nM) in mouse PrCP assays, opening avenues for kinetic mechanism dissection not accessible with substrate-invariant ultra-potent inhibitors [3].

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.